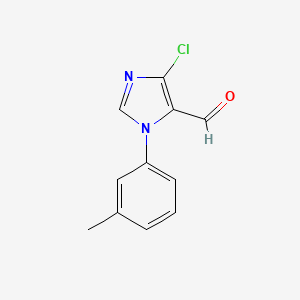

5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

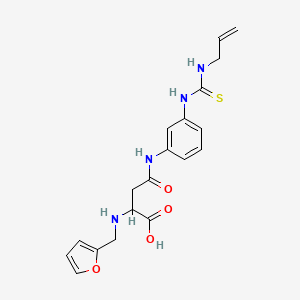

“5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

Imidazole compounds, including “this compound”, can be synthesized using various methods. One such method involves the use of a Schiff’s base complex nickel catalyst (Ni-C) for a highly efficient one-pot microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles in excellent yields from aldehydes, benzil, and ammonium acetate .Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring, which contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The Inchi Code for this compound is 1S/C11H9ClN2O/c1-7-2-4-8 (5-3-7)11-13-9 (6-15)10 (12)14-11/h2-6H,1H3, (H,13,14) .Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Applications

One of the significant applications of compounds related to 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde is in the development of antimicrobial agents. For instance, a study described the synthesis of new derivatives with potential antimicrobial activities via a Vilsmeier–Haack reaction approach. These compounds exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities, highlighting their potential as good inhibitors of bacterial enzymes, such as the E. coli MurB enzyme (Bhat et al., 2016).

Heterocyclic Synthesis

Another research focus is on the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their biological significance. Studies show the conversion of related imidazole derivatives into various heterocyclic systems, indicating the versatility of these compounds as synthons in chemical synthesis (Orhan et al., 2019).

Crystal Structure Analysis

The crystal structure of related imidazole derivatives has been determined, providing insights into their molecular configurations and potential applications in designing new materials or drugs (Ambalavanan et al., 2003).

Synthesis of Fused Ring Heterocycles

Compounds like 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde have been used to synthesize tricyclic heterocycles, demonstrating the utility of these derivatives in creating biologically active fused heterocycles through intramolecular 1,3-dipolar cycloaddition reactions (Gaonkar & Rai, 2010).

Propiedades

IUPAC Name |

5-chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-8-3-2-4-9(5-8)14-7-13-11(12)10(14)6-15/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHVSBYIZWXINZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=NC(=C2C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2716463.png)

![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2716473.png)

![1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)

![1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2716478.png)

![N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide](/img/structure/B2716480.png)

![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B2716481.png)